![molecular formula C13H7ClN2O2S2 B11715733 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-4-nitrophényl)sulfanyl]-1,3-benzothiazole est un composé chimique qui appartient à la classe des benzothiazoles. Les benzothiazoles sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle thiazole. Ce composé particulier est caractérisé par la présence d'un groupe chloro et nitro sur le cycle phényle, ainsi que d'un groupe sulfanyl reliant le cycle phényle à la partie benzothiazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[(2-chloro-4-nitrophényl)sulfanyl]-1,3-benzothiazole implique généralement la réaction de la 2-chloro-4-nitroaniline avec le 2-mercaptobenzothiazole. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium dans un solvant approprié comme le diméthylformamide. Le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes automatisés pour un contrôle précis des conditions réactionnelles et de techniques de purification efficaces pour garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
2-[(2-Chloro-4-nitrophényl)sulfanyl]-1,3-benzothiazole peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro peut être réduit en groupe amino.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés pour les réactions d'oxydation.
Réduction : Des agents réducteurs comme le chlorure d'étain(II) ou la poudre de fer en milieu acide sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution, souvent en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : 2-[(2-Chloro-4-aminophényl)sulfanyl]-1,3-benzothiazole.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
2-[(2-Chloro-4-nitrophényl)sulfanyl]-1,3-benzothiazole a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans divers procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de 2-[(2-Chloro-4-nitrophényl)sulfanyl]-1,3-benzothiazole implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, entraînant des effets cytotoxiques. La partie benzothiazole peut s'intercaler avec l'ADN, perturbant sa fonction et entraînant la mort cellulaire. De plus, le composé peut inhiber certaines enzymes, affectant diverses voies biochimiques.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-[(4-chloro-2-nitrophényl)sulfanyl]acétique
- Acide 2-[(5-chloro-2-nitrophényl)sulfanyl]benzoïque
- 2-Chloro-N-[2-(trifluorométhyl)benzyl]acétamide
Unicité
2-[(2-Chloro-4-nitrophényl)sulfanyl]-1,3-benzothiazole est unique en raison du positionnement spécifique des groupes chloro et nitro sur le cycle phényle, ce qui peut influencer de manière significative sa réactivité chimique et son activité biologique. La présence de la partie benzothiazole contribue également à ses propriétés distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C13H7ClN2O2S2 |
|---|---|
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O2S2/c14-9-7-8(16(17)18)5-6-11(9)19-13-15-10-3-1-2-4-12(10)20-13/h1-7H |
Clé InChI |
LJAQVPHBTLUARD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
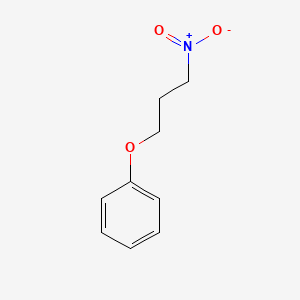
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)

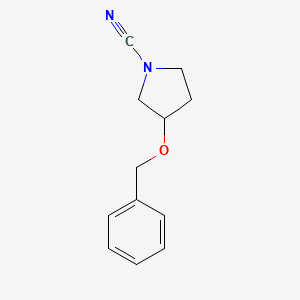
![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
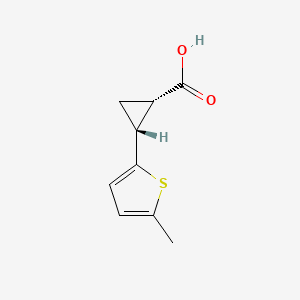
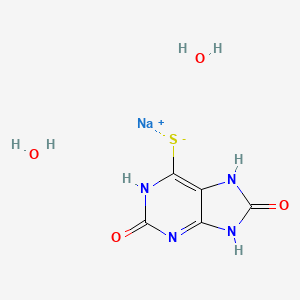
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
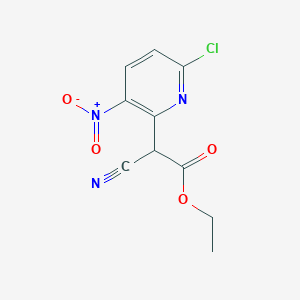
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
